molecular formula C19H20N2O2 B6911637 N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide

N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide

Cat. No.: B6911637
M. Wt: 308.4 g/mol
InChI Key: PJVXEZHDURMSKA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety fused with a benzazepine ring, making it a subject of study for its pharmacological and chemical properties.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(20-17-13-23-18-10-4-3-9-16(17)18)21-11-5-8-14-6-1-2-7-15(14)12-21/h1-4,6-7,9-10,17H,5,8,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVXEZHDURMSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CN(C1)C(=O)NC3COC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring followed by the construction of the benzazepine moiety. Key reagents used in these steps include sodium borohydride, lithium aluminum hydride, and various catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. The choice of solvents and reaction conditions is critical to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include sodium hydroxide, hydrochloric acid, and organic solvents like dichloromethane and acetonitrile. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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